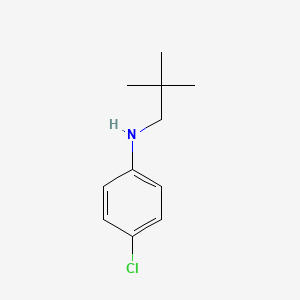
(4-tert-butylcyclohexyl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylcyclohexyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-tert-butyl-cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-tert-butylcyclohexyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 4-tert-butyl-cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 4-tert-butyl-cyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butylcyclohexyl) methanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 4-tert-butyl-cyclohexanol in the presence of water and an acid or base catalyst.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Hydrolysis: Methanesulfonic acid and 4-tert-butyl-cyclohexanol.
Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Aplicaciones Científicas De Investigación
(4-tert-butylcyclohexyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst or catalyst precursor in certain organic reactions, such as esterification and alkylation.
Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 4-tert-butyl-cyclohexyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid methyl ester
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid isopropyl ester
Uniqueness
(4-tert-butylcyclohexyl) methanesulfonate is unique due to the presence of the bulky 4-tert-butyl-cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonic acid esters and can lead to different reaction outcomes and applications.
Propiedades
Fórmula molecular |
C11H22O3S |
|---|---|
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-11(2,3)9-5-7-10(8-6-9)14-15(4,12)13/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DMRFYSSPPNUNOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one](/img/structure/B8565160.png)








